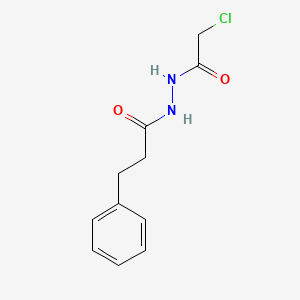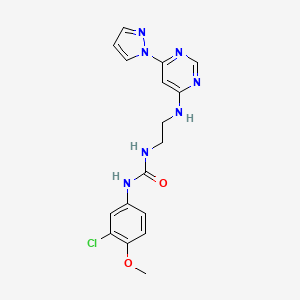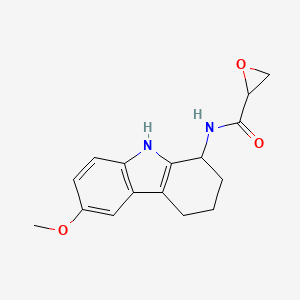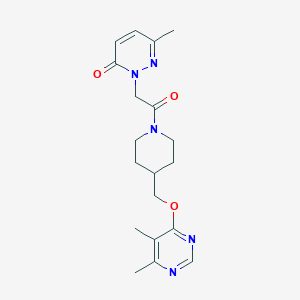
N'-(Chloroacetyl)-3-phenylpropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(Chloroacetyl)-3-phenylpropanohydrazide” is a complex organic compound. It likely contains a phenylpropanohydrazide group, which is a type of organic compound containing a hydrazide group attached to a phenylpropanoic acid . The “chloroacetyl” part suggests the presence of a chloroacetyl group, which is derived from chloroacetic acid .
Synthesis Analysis
While specific synthesis methods for “N’-(Chloroacetyl)-3-phenylpropanohydrazide” are not available, chloroacetyl chloride, a possible precursor, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The reaction of chloroacetyl chloride with amines or anilines could potentially yield a compound like "N’-(Chloroacetyl)-3-phenylpropanohydrazide" .Chemical Reactions Analysis
Chloroacetyl chloride, a potential component of “N’-(Chloroacetyl)-3-phenylpropanohydrazide”, is bifunctional. It can easily form esters and amides, while the other end of the molecule is able to form other linkages, e.g., with amines .Wissenschaftliche Forschungsanwendungen
Versatility in Medicinal Chemistry
The compound N'-(Chloroacetyl)-3-phenylpropanohydrazide seems to be related to the class of phenylpiperazine derivatives, which are known for their versatility and wide applications in medicinal chemistry. Phenylpiperazine derivatives, including those structurally related to N'-(Chloroacetyl)-3-phenylpropanohydrazide, have been instrumental in developing treatments for central nervous system disorders and other therapeutic areas. Their pharmacokinetic and pharmacodynamic properties can be significantly improved by modulating the basicity and substitution patterns, suggesting the potential for diverse applications of this scaffold in medicinal chemistry (Maia, Tesch, & Fraga, 2012).
Polyphenol Therapeutic Roles
The compound might also be related to or used in conjunction with compounds like Chlorogenic Acid (CGA), which is known for its multiple therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It plays a crucial role in modulating lipid metabolism and glucose, showing promise in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Impact of Related Compounds
Compounds structurally related to N'-(Chloroacetyl)-3-phenylpropanohydrazide, like chlorpropham, have raised concerns due to their environmental impact and potential toxicity. Studies have explored their degradation rates and environmental partitioning, highlighting the need for a comprehensive understanding of their behavior and impact in environmental settings (Smith & Bucher, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-11(16)14-13-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUAUOATRAECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(Chloroacetyl)-3-phenylpropanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)





![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)
![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)
